

KMG-104: A Technical Guide to its High Selectivity for Magnesium Ions

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Compound of Interest

Compound Name: KMG-104

Cat. No.: B15364599

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This technical guide provides an in-depth analysis of the fluorescent probe **KMG-104**, focusing on its remarkable selectivity for magnesium ions (Mg^{2+}) over other physiologically relevant cations. This document consolidates key quantitative data, outlines detailed experimental protocols for characterization, and visualizes the underlying principles of its function and application.

Core Concepts of KMG-104 Functionality

KMG-104 is a highly valued tool in biological research for the real-time monitoring of intracellular Mg^{2+} dynamics. Its utility stems from a specific molecular design featuring a β -diketone moiety that acts as a selective binding site for Mg^{2+} . This binding event triggers a conformational change in the molecule, leading to a significant increase in its fluorescence quantum yield. This "off-on" fluorescent response allows for sensitive detection of changes in Mg^{2+} concentration. A key feature of **KMG-104** is its excitability by the 488 nm line of commonly used argon lasers, making it compatible with standard fluorescence microscopy and confocal imaging setups.^[1]

Quantitative Analysis of Cation Selectivity

The efficacy of an ion indicator is critically dependent on its ability to selectively bind the target ion in a complex biological environment. **KMG-104** exhibits exceptional selectivity for Mg^{2+} , particularly over calcium (Ca^{2+}), which is often a significant challenge for fluorescent probes.

The selectivity is quantified by the dissociation constant (K_d), which represents the concentration of the ion at which half of the indicator molecules are bound. A lower K_d value indicates a higher binding affinity.

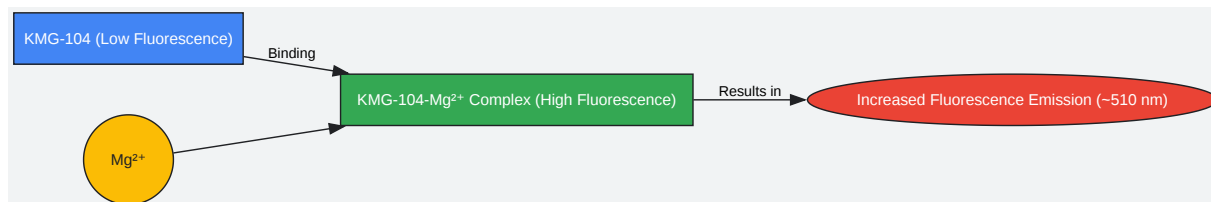
The table below summarizes the dissociation constants of **KMG-104** for various cations, demonstrating its pronounced preference for Mg^{2+} .

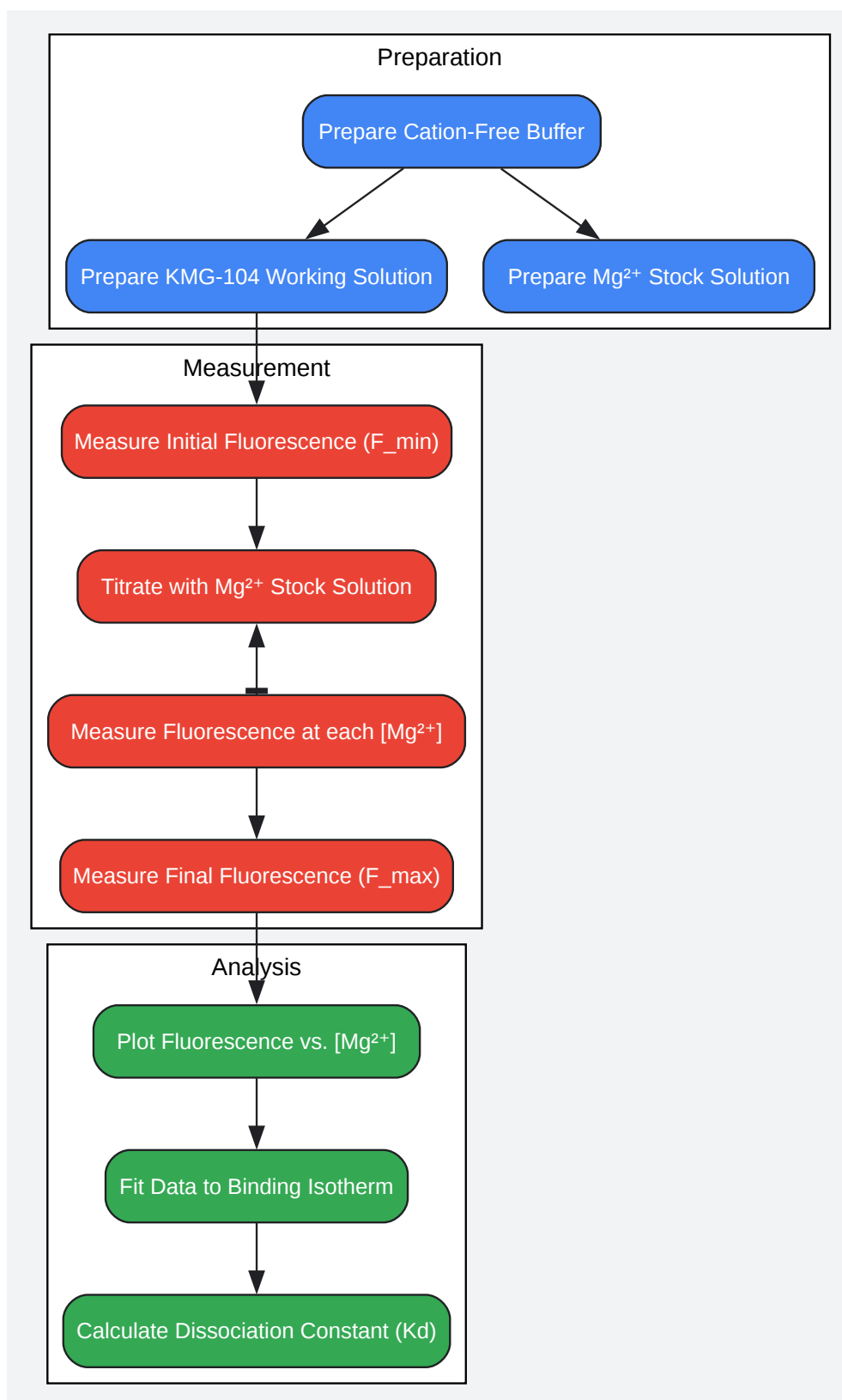
Cation	Dissociation Constant (K_d)	Reference
Mg^{2+}	2.1 - 3.0 mM	[1][2]
Ca^{2+}	7.5 mM	[1]
Na^+	No response	[2]
K^+	No response	[2]

The significantly higher K_d for Ca^{2+} compared to Mg^{2+} underscores the superior selectivity of **KMG-104**.^[1] This is a crucial advantage, as intracellular Ca^{2+} concentrations can fluctuate dramatically and interfere with less selective Mg^{2+} indicators. Furthermore, **KMG-104** shows no discernible response to monovalent alkali metal ions like sodium (Na^+) and potassium (K^+) at physiological concentrations.^[2] The fluorescence of **KMG-104** is also stable over a physiologically relevant pH range of 6.0 to 7.6.^[1]

Visualizing the Signaling Pathway

The mechanism of **KMG-104** fluorescence upon binding to Mg^{2+} can be represented as a simple signaling pathway. The binding event is the primary signal that leads to the measurable fluorescent output.





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References

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